Blepharismin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Blepharismin is a natural product found in Blepharisma japonicum with data available.

科学研究应用

Antibacterial Properties

Mechanism of Action

Blepharismin exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that the minimum inhibitory concentration (MIC) of this compound against MRSA resistant to arbekacin is 6.25 µg/ml in darkness, which reduces to 1.25 µg/ml when exposed to white light, suggesting that its antibacterial properties are photoactivated . The pigment appears to inhibit protein synthesis, indicating a bactericidal mechanism that may involve strong binding to ribosomes .

Case Study: Synergistic Effects with Antibiotics

In a study examining the synergistic effects of this compound with arbekacin, it was found that this compound not only acted bactericidally but also enhanced the antibacterial activity of arbekacin, making it a potential adjunct therapy in treating resistant bacterial infections .

Cytotoxicity Against Predatory Protozoa

Cytotoxic Mechanism

this compound has been shown to exert lethal effects on other protozoa. It forms cation-selective channels in lipid bilayer membranes, which can lead to cytotoxicity. This property is particularly relevant in understanding its defensive role against predatory organisms . The formation of these channels suggests that this compound's action is not merely toxic but involves complex biochemical interactions at the cellular level.

Defense Mechanism in Ecological Interactions

Ecological Role

The defense function of this compound extends beyond its antibacterial properties. In interactions with predatory protozoa like Amoeba proteus, this compound provides a survival advantage to Blepharisma japonicum. Studies indicate that normally pigmented red Blepharisma cells exhibit greater resistance to predation compared to albino mutants, highlighting the ecological significance of this pigment as a chemical defense mechanism .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Antibacterial Properties | Inhibits MRSA; MIC decreases under light; synergistic effects with arbekacin |

| Cytotoxicity | Forms cation-selective channels; lethal to predatory protozoa |

| Ecological Defense | Provides survival advantage against predators; more effective in pigmented forms |

属性

分子式 |

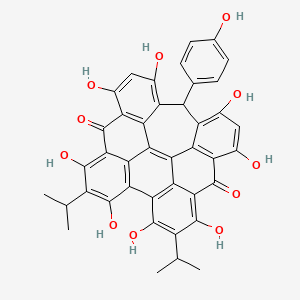

C41H30O11 |

|---|---|

分子量 |

698.7 g/mol |

IUPAC 名称 |

5,7,11,13,17,19,23,25-octahydroxy-15-(4-hydroxyphenyl)-6,24-di(propan-2-yl)octacyclo[14.11.1.12,10.03,8.04,26.020,28.022,27.014,29]nonacosa-1,3,5,7,10(29),11,13,16,18,20(28),22,24,26-tridecaene-9,21-dione |

InChI |

InChI=1S/C41H30O11/c1-11(2)19-36(47)32-30-28-26-22(15(43)9-17(45)24(26)40(51)34(30)38(19)49)21(13-5-7-14(42)8-6-13)23-16(44)10-18(46)25-27(23)29(28)31-33(32)37(48)20(12(3)4)39(50)35(31)41(25)52/h5-12,21,42-50H,1-4H3 |

InChI 键 |

FRDONCXLMWOCKJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=C(C2=C3C4=C5C6=C(C(=CC(=C6C(C7=C(C=C(C(=C74)C(=O)C3=C1O)O)O)C8=CC=C(C=C8)O)O)O)C(=O)C9=C(C(=C(C2=C59)O)C(C)C)O)O |

同义词 |

blepharismin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。